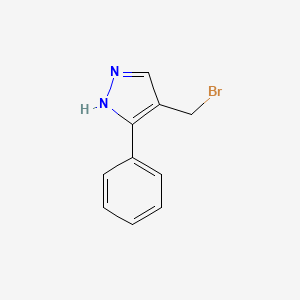

4-(bromomethyl)-3-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(bromomethyl)-5-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHKSUOOBOFYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 4-(Bromomethyl)-3-phenyl-1H-pyrazole

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

- Construction of the pyrazole ring with a phenyl substituent at the 3-position.

- Introduction of a bromomethyl group at the 4-position of the pyrazole ring through selective bromination or substitution reactions.

Specific Synthetic Procedures

Synthesis via Bromomethylation of 3-Phenyl-1H-pyrazole

A representative method involves the bromomethylation of a 3-phenyl-1H-pyrazole precursor. This can be achieved by reacting the pyrazole derivative with bromomethylating agents under controlled conditions.

Sequential [3+2] Annulation Followed by Functionalization

According to a detailed procedure reported in recent literature, pyrazoles containing functional motifs can be synthesized via a sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides. The resulting pyrazole intermediate undergoes further reaction with brominating agents to introduce the bromomethyl group at the 4-position.

- General procedure for synthesis of pyrazole intermediates : A mixture of starting materials (20 mmol scale) is stirred in ethanol at room temperature, followed by work-up and purification to isolate the pyrazole scaffold.

- Bromomethylation step : The pyrazole intermediate is reacted with N-chlorosuccinimide (NCS) and dimethyl sulfide (Me2S) in dichloromethane at low temperature (-40 °C to 0 °C), leading to the formation of the bromomethylated pyrazole after chromatographic purification.

Alkylation and Halogenation Approach

Another approach involves the alkylation of pyrazole derivatives with bromomethyl halides or related reagents in the presence of bases such as potassium carbonate (K2CO3) in solvents like chloroform under nitrogen atmosphere at 0 °C. This method yields the bromomethylated pyrazole with good selectivity.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the preparation of this compound and its analogues:

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazonyl chloride + prop-2-ynylsulfonium salts | EtOH | Room temp | 5–30 min | - | Monitored by TLC |

| Bromomethylation | NCS + Me2S | DCM | -40 °C to 0 °C | 1 hour | 60–65 | Column chromatography required |

| Alkylation with bromomethyl halide | 4-(hydroxymethyl)-3-phenyl-1H-pyrazole + K2CO3 | CHCl3 | 0 °C | 24 hours | 61–65 | Under nitrogen atmosphere |

Representative Analytical Data

The isolated this compound typically appears as a white solid with melting points around 95–110 °C depending on substitution patterns. Characterization by NMR and HRMS confirms the structure:

| Compound | Melting Point (°C) | 1H NMR (δ, CDCl3) | HRMS (m/z) [M+H]+ Found/Calcd |

|---|---|---|---|

| 5-(Bromomethyl)-1,3-diphenyl-1H-pyrazole (3a) | 95.3–96.2 | 7.86 (dd, 2H), 6.85 (s, 1H), 4.51 (s, 2H) | 313.0335 / 313.0335 |

| 5-(Bromomethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole (3b) | 100.1–100.5 | 7.76 (d, 2H), 6.82 (s, 1H), 4.50 (s, 2H) | 327.0488 / 327.0491 |

| 5-(Bromomethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole (3c) | 108.8–109.2 | 7.81 (m, 2H), 6.77 (s, 1H), 4.50 (s, 2H) | 343.0443 / 343.0441 |

Analysis of Preparation Methods

Advantages

- The sequential annulation and bromomethylation approach allows for high regioselectivity and functional group tolerance.

- Mild reaction conditions (0 °C to room temperature) minimize side reactions.

- Use of common reagents such as NCS and Me2S facilitates accessibility and reproducibility.

Challenges

- The low-temperature bromomethylation step requires careful temperature control to avoid over-bromination or decomposition.

- Purification often necessitates column chromatography, which may limit scalability.

- Reaction times for alkylation steps can be long (up to 24 hours), impacting throughput.

Comparative Notes

Compared to direct bromination methods, the described procedures offer better control over substitution patterns on the pyrazole ring. The use of sulfonium salts and hydrazonyl chlorides in the annulation step provides a versatile platform for diverse pyrazole derivatives, including the target bromomethylated compound.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazonyl chloride + prop-2-ynylsulfonium salts, EtOH, RT | Formation of 3-phenylpyrazole scaffold |

| 2 | Bromomethylation | NCS + Me2S, DCM, -40 °C to 0 °C | Introduction of bromomethyl group at 4-position |

| 3 | Alkylation with base | K2CO3, CHCl3, 0 °C, 24 h | Formation of bromomethylated pyrazole with good yield |

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Biological Activities

The pyrazole scaffold, including derivatives like 4-(bromomethyl)-3-phenyl-1H-pyrazole, has been extensively studied for its biological activities , which include:

- Anti-inflammatory : Pyrazole derivatives have shown significant anti-inflammatory properties. For instance, compounds synthesized from pyrazoles have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some exhibiting comparable efficacy to established anti-inflammatory drugs like diclofenac sodium .

- Antimicrobial : Research indicates that pyrazole derivatives possess antimicrobial activity against various bacterial and fungal strains. For example, studies have demonstrated that certain pyrazole compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic microorganisms .

- Anticancer : The potential anticancer properties of pyrazole derivatives are also notable. Compounds have been synthesized and tested for their ability to induce apoptosis in cancer cells, showcasing promising results in vitro and in vivo .

Case Studies

Several studies exemplify the applications of this compound:

- Anti-inflammatory Activity : A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced edema models. Results indicated that specific derivatives exhibited significant reduction in paw edema comparable to ibuprofen .

- Antimicrobial Evaluation : Research conducted on a range of pyrazole compounds demonstrated effective inhibition against E. coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

- Anticancer Studies : In vitro studies on cancer cell lines revealed that certain pyrazole derivatives induced apoptosis and inhibited cell proliferation, suggesting potential applications in oncology .

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenyl group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

4-Bromo-3-phenyl-1H-pyrazole (CAS: 13808-65-6)

- Structural Difference : Substituted with a bromo (-Br) atom directly at position 4 instead of a bromomethyl (-CH₂Br) group.

- Reactivity : The absence of a methylene spacer reduces its utility in alkylation or elongation reactions.

- Applications : Primarily used as a precursor for Suzuki-Miyaura coupling due to the bromo group’s compatibility with palladium catalysis .

3-(4-Bromophenyl)-4-iodo-1H-pyrazole (CAS: 1342385-37-8)

- Structural Difference : Contains iodine at position 4 and a 4-bromophenyl group at position 3.

- Applications : Useful in radiolabeling or heavy-atom derivatization for crystallography .

Functional Group Variations

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole

- Structural Difference : Features a trifluoromethyl (-CF₃) group at position 5 and bromo at position 4.

- Synthesis: Prepared via condensation of phenylhydrazine with an enone derivative in acetic acid .

- Properties : The -CF₃ group enhances metabolic stability and lipophilicity, making it relevant in agrochemical and pharmaceutical research .

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol

- Structural Difference : Substituted with a hydroxymethyl (-CH₂OH) group at position 4.

- Reactivity : The hydroxyl group enables esterification or oxidation reactions, contrasting with the electrophilic bromomethyl group in the target compound.

- Applications: Potential precursor for prodrug design or polymerizable monomers .

Sulfur- and Nitrogen-Containing Derivatives

4-(Cyclohexylsulfanyl)-3-phenyl-1H-pyrazole

5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

- Structural Difference: Incorporates a bromophenoxy (-O-C₆H₄Br) group at position 5 and an aldehyde (-CHO) at position 4.

- Applications : The aldehyde functionality allows for Schiff base formation, useful in ligand design or fluorescent probes .

Physicochemical and Spectroscopic Comparisons

Biological Activity

4-(Bromomethyl)-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, characterized by its five-membered ring structure containing nitrogen atoms. This compound has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the bromomethyl group enhances its reactivity, allowing it to interact with various biological targets.

- Molecular Formula : C12H12BrN2

- Molecular Weight : 268.14 g/mol

- Structure : The compound features a pyrazole ring with a bromomethyl substituent at the 4-position and a phenyl group at the 3-position, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated notable inhibition rates:

- Tested Strains : Bacillus subtilis, E. coli, Proteus vulgaris

- Inhibition Concentration (IC50) : Values ranged from 40 µg/mL, showing promising results compared to standard antibiotics like ampicillin and norfloxacin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has shown activity in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : The reactive bromomethyl group allows for covalent bonding with nucleophilic sites in enzymes or receptors, potentially leading to the inhibition of tumor growth .

- Case Studies : In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural modifications. Studies suggest that electron-withdrawing groups enhance potency:

- Positioning of Substituents : Compounds with substituents at the para position exhibit stronger biological activities compared to those at ortho or meta positions .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Bromomethyl)benzoic acid | Contains a benzoic acid moiety | Acidic properties; used in various organic syntheses |

| 4-Bromophenylacetic acid | Features a phenylacetic acid structure | Exhibits different biological activities |

| 4-Bromo-2-nitrotoluene | Contains a nitro group on the toluene ring | Strong electron-withdrawing properties |

Synthesis Methods

The synthesis of this compound typically involves bromination processes. A common method utilizes N-bromosuccinimide under controlled conditions, ensuring high yields and purity. In industrial applications, continuous flow reactors are preferred for scaling up production.

Q & A

Q. What are the common synthetic routes for preparing 4-(bromomethyl)-3-phenyl-1H-pyrazole derivatives?

The synthesis often involves [3+2] annulation reactions between prop-2-ynylsulfonium salts and hydrazonyl chlorides. For example, a copper-catalyzed cycloaddition using THF/water as solvent at 50°C for 16 hours yields bromomethyl-substituted pyrazoles with ~60–75% efficiency after column chromatography . Key reagents include copper sulfate and sodium ascorbate for azide-alkyne cycloaddition (Click chemistry), as demonstrated in triazole-pyrazole hybrid synthesis .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound derivatives?

H and C NMR are critical for verifying regiochemistry and substituent positions. For instance, the bromomethyl group (-CHBr) typically appears as a singlet at δ ~4.47–4.54 ppm in H NMR, while C NMR shows the Br-bearing carbon at ~21 ppm. Aromatic protons are resolved in the δ 7.20–7.86 ppm range, with coupling constants confirming substitution patterns (e.g., para-substituted phenyl groups) .

Q. What are the key steps in X-ray crystallographic analysis for structural determination of pyrazole derivatives?

Single-crystal X-ray diffraction involves:

- Growing crystals via slow evaporation (e.g., ethanol/DMF mixtures) .

- Data collection using SHELX programs for structure solution and refinement. Intramolecular hydrogen bonds (e.g., N–H···O) and π-π interactions are analyzed to validate packing motifs .

- Visualization with ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrazole bromomethylation?

Systematic optimization includes:

- Catalyst screening : Copper(I) iodide or Ruphos ligands enhance regioselectivity in cycloadditions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while aqueous mixtures improve click reaction kinetics .

- Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions during bromomethyl group introduction . Yield improvements from ~60% to >80% have been reported via iterative parameter adjustments .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected tautomerism or rotamer populations) require:

- Dynamic NMR studies to assess temperature-dependent conformational changes .

- Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state vs. solution structures .

- DFT calculations to compare theoretical and experimental geometries, particularly for bromomethyl group orientation .

Q. How to design structure-activity relationship (SAR) studies for pyrazole derivatives targeting carbonic anhydrase inhibition?

SAR protocols include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF) at the pyrazole 3-position to enhance binding affinity .

- Bioisosteric replacement : Replacing bromine with chlorine or methoxy groups to modulate lipophilicity .

- Enzymatic assays : Measuring IC values against hCA I/II isoforms using stopped-flow CO hydration assays .

Methodological Tools and Data Sources

- Crystallography software : SHELXL for refinement and ORTEP-3 for visualization .

- Synthetic protocols : Copper-catalyzed azide-alkyne cycloaddition (Click chemistry) for triazole-pyrazole hybrids .

- Biological screening : Antimicrobial activity via broth microdilution (MIC determination) ; enzyme inhibition assays for carbonic anhydrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.